molecular formula C9H6F4O2 B1316124 Methyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 220141-23-1

Methyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No. B1316124
Key on ui cas rn: 220141-23-1
M. Wt: 222.14 g/mol
InChI Key: BNUYNCHJMOWGOH-UHFFFAOYSA-N
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Patent
US06235900B1

Procedure details

A suspension of 4-fluoro-2-trifluoromethylbenzoic acid (25.6 g, 123.0 mmol) in dichloromethane (250 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (11.3 mL, 129.5 mmol). After the gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes. The mixture was cooled and methanol (50 mL) was added. After stirring for 2 hrs, the reaction was concentrated, and the residue was partitioned between dichloromethane and water. The organic phase was washed with saturated aqueous sodium bicarbonate, dried over sodium sulfate, and evaporated to dryness to give 18.0 g of the title compound as a golden oil.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[C:15](Cl)(=O)C(Cl)=O.CO>ClCCl.CN(C)C=O>[CH3:15][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)F)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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